2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride
Overview
Description
The compound “2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride” is a chemical compound with a complex structure. It contains a piperazine ring, which is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The InChI code for a similar compound, 1-methyl-4-(piperidin-4-ylmethyl)piperazine dihydrochloride, is 1S/C11H23N3.2ClH/c1-13-6-8-14(9-7-13)10-11-2-4-12-5-3-11;;/h11-12H,2-10H2,1H3;2*1H . This provides a basic understanding of the compound’s structure, but a more detailed analysis would require additional information or computational modeling.Scientific Research Applications
Pharmacological Studies
2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride has been studied for its pharmacological properties. For example, a study on dl-erythro-1-phenyl-2-(o-chlorophenyl)-2-[4-(p-methoxybenzyl)-1-piperazinyl] ethanol dihydrochloride, a related compound, demonstrated notable analgesic activity in experimental animals without significant morphine-like physical dependence liability (Nakamura et al., 1979).
Synthesis Processes
The synthesis of derivatives and related compounds is a significant area of research. A study elaborated a new procedure for the manufacture of cetirizine dihydrochloride, involving this compound as an intermediate (Reiter et al., 2012). Another research presented a green process for synthesizing 11-{4-[2-(2-hydroxyethoxy)ethyl]- 1-piperazinyl}dibenzo[b,f][1,4]thiazepine by reacting a related dihydrochloride salt (Mahale et al., 2008).
Crystal Structures and Molecular Studies
The detailed molecular structure and conformational forms of aripiprazole, which includes a piperazinyl component, have been studied, highlighting the hydrogen-bonding capacity of aripiprazole through its piperazinyl function (Tessler & Goldberg, 2006).
Antimicrobial and Anti-inflammatory Activities
Research on compounds related to this compound also includes studies on their antimicrobial and anti-inflammatory activities. For instance, a study on novel 5-(1-Adamantyl)-4-arylideneamino-3-mercapto-1,2,4-triazoles and related derivatives showed significant in vitro activities against various bacteria and fungi, and in vivo anti-inflammatory activity (Al-Omar et al., 2010).
Antihistamine Properties
Cetirizine, a derivative of hydroxyzine that includes a piperazine class component, has been identified as a selective H1 histamine receptor antagonist, effective in treating urticaria and allergic rhinitis (Arlette, 1991).
Synthesis of Piperazine-Based Tertiary Amino Alcohols
The synthesis and characterization of piperazine-based tertiary amino alcohols and their dihydrochlorides have been explored, including their effects on tumor DNA methylation processes in vitro (Hakobyan et al., 2020).
Future Directions
The future directions for research on “2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activity. Piperazine derivatives are of interest in various fields, including medicinal chemistry, due to their versatile structure and reactivity .
Properties
IUPAC Name |
2-[4-(piperidin-4-ylmethyl)piperazin-1-yl]ethanol;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O.2ClH/c16-10-9-14-5-7-15(8-6-14)11-12-1-3-13-4-2-12;;/h12-13,16H,1-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNBGDYQPMIPED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCN(CC2)CCO.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.